REACTION_CXSMILES
|
COC1C(OC)=CC=C2C=1CCC2=O.C(ON=O)CCC.[ClH:22].[CH3:23][O:24][C:25]1[C:33]([O:34][CH3:35])=[CH:32][CH:31]=[C:30]2[C:26]=1[CH2:27][C:28](=[N:37]O)[C:29]2=O>CO>[ClH:22].[CH3:23][O:24][C:25]1[C:33]([O:34][CH3:35])=[CH:32][CH:31]=[C:30]2[C:26]=1[CH2:27][CH:28]([NH2:37])[CH2:29]2 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC(C2=CC=C1OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)ON=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4,5-dimethoxy-2-oximino-1-indanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2CC(C(C2=CC=C1OC)=O)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is recovered as a precipitate
|
Type
|
ADDITION
|
Details
|
This is added to a major amount of glacial acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC1=C2CC(CC2=CC=C1OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |